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4-Bromo-1H-pyrrol-2-amine

Cat. No.: B11920206
M. Wt: 161.00 g/mol
InChI Key: SBLNWCNBFODXAF-UHFFFAOYSA-N
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Description

General Context of Pyrrole (B145914) Heterocycles in Synthetic and Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle, and its derivatives are fundamental scaffolds in the realms of synthetic and medicinal chemistry. nih.govscitechnol.com These compounds are integral components of numerous natural products, including heme, chlorophyll, vitamin B12, and various alkaloids, highlighting their crucial roles in biological systems. scitechnol.comuctm.edu The pyrrole ring's unique electronic properties and its ability to participate in a wide range of chemical transformations make it a versatile building block for the synthesis of complex molecules. uctm.edu

In medicinal chemistry, the pyrrole nucleus is recognized as a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets with high affinity. mdpi.com This has led to the development of a vast array of pyrrole-containing compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The ability of the pyrrole moiety to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity further enhances its value in drug design and discovery. nih.gov Consequently, numerous pyrrole-based drugs have reached the market, and many more are currently in clinical trials, underscoring the enduring importance of this heterocyclic system in the quest for new therapeutic agents. scitechnol.commdpi.com

Significance of Halogenated Pyrrole Scaffolds in Advanced Chemical Synthesis

The introduction of halogen atoms onto the pyrrole ring significantly influences its chemical reactivity and biological activity, making halogenated pyrroles valuable intermediates in advanced chemical synthesis. researchgate.net Halogenation, typically an electrophilic substitution reaction, can be controlled to introduce bromine or chlorine atoms at specific positions on the pyrrole ring, most commonly at the 2-position. uctm.eduwikipedia.org The presence of a halogen atom provides a reactive handle for a variety of subsequent chemical transformations.

One of the most important applications of halogenated pyrroles is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex arylpyrroles and other intricate molecular architectures. acs.org The bromine atom in compounds like 4-bromo-1H-pyrrol-2-amine can be readily substituted by various nucleophiles, facilitating the introduction of diverse functional groups and the construction of extensive compound libraries for drug discovery and materials science. smolecule.com Furthermore, halogenation can fine-tune the electronic and steric properties of the pyrrole ring, which can enhance a molecule's interaction with its biological target. acs.org This strategic modification is a key tool for medicinal chemists in the optimization of lead compounds. acs.org

Rationale for Research Focus on this compound

The specific compound, this compound, has garnered research interest due to the unique combination of functional groups on the pyrrole scaffold. The presence of a bromine atom at the 4-position and an amine group at the 2-position offers distinct opportunities for synthetic manipulation and imparts specific electronic characteristics to the molecule.

The amine group can act as a directing group in further electrophilic substitutions and can also be a key pharmacophoric element, participating in hydrogen bonding interactions with biological macromolecules. The bromine atom, as previously mentioned, serves as a versatile synthetic handle for cross-coupling and nucleophilic substitution reactions. smolecule.comsmolecule.com This dual functionality makes this compound a valuable building block for the synthesis of more complex heterocyclic systems and potential drug candidates. For instance, derivatives of bromo-pyrroles are being investigated for their potential as enzyme inhibitors, with applications in areas such as cancer therapy and antibacterial drug development. smolecule.com The strategic placement of the bromo and amino groups allows for the exploration of chemical space in a controlled and predictable manner, which is crucial for the rational design of new functional molecules.

Overview of Current Research Landscape Pertaining to this compound

Current research involving this compound and structurally related compounds is primarily focused on its application as a synthetic intermediate in medicinal chemistry. The compound itself is often a precursor to more complex molecules with potential therapeutic applications. For example, derivatives synthesized from bromo-pyrrole scaffolds are being explored for their antimicrobial and anticancer properties.

Research efforts are directed towards the development of efficient synthetic routes to this compound and its derivatives. This includes optimizing bromination and amination reactions on the pyrrole ring. smolecule.com Furthermore, the reactivity of the compound is being explored in various chemical transformations to generate novel molecular structures. For instance, the bromine atom can be displaced in nucleophilic substitution reactions, and the amine group can be involved in coupling reactions to form larger, more complex molecules. smolecule.comsmolecule.com

Studies are also investigating the biological activities of compounds derived from this compound. This includes screening for inhibitory activity against specific enzymes and assessing their potential as therapeutic agents. smolecule.com The structural information gained from these studies provides valuable insights for the design of new and more potent drug candidates.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC4H5BrN2161.00Contains a bromine atom at the 4-position and an amine group at the 2-position.
4-(4-bromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amineC10H8BrN5278.11A more complex derivative featuring an imidazopyridine moiety. nih.gov
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylateC6H7BrN2O2219.04Contains an additional methyl carboxylate group, offering further synthetic possibilities. fluorochem.co.uk
4-Bromo-1H-pyrrole-2-carboxylic acidC5H4BrNO2205.99A related compound with a carboxylic acid group instead of an amine. ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2 B11920206 4-Bromo-1H-pyrrol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5BrN2

Molecular Weight

161.00 g/mol

IUPAC Name

4-bromo-1H-pyrrol-2-amine

InChI

InChI=1S/C4H5BrN2/c5-3-1-4(6)7-2-3/h1-2,7H,6H2

InChI Key

SBLNWCNBFODXAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1Br)N

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1h Pyrrol 2 Amine and Its Precursors

Strategies for the Construction of the 4-Bromo-1H-pyrrole Ring System

The formation of the 4-bromo-1H-pyrrole core can be achieved through various synthetic routes, including direct bromination of pre-existing pyrrole (B145914) derivatives, cycloaddition reactions, and other specialized methods.

Direct bromination of pyrrole and its derivatives is a common strategy for introducing a bromine atom onto the pyrrole ring. The regioselectivity of this electrophilic substitution is highly dependent on the nature of the substituents already present on the pyrrole ring and the brominating agent employed.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrroles due to its milder nature compared to elemental bromine, which often leads to polysubstitution and decomposition. researchgate.net The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to prevent proton exchange. For pyrroles bearing electron-withdrawing groups at the C-2 position, such as esters or aldehydes, bromination with NBS generally favors the C-4 position. researchgate.netacs.org However, the regioselectivity can be influenced by the specific substrate and reaction conditions. For instance, while NBS bromination of certain pyrrole-2-carboxamides can yield a mixture of 4-bromo and 5-bromo isomers, the use of tetrabutylammonium (B224687) tribromide (TBABr3) can selectively favor the 5-bromo product. acs.org

Achieving selective halogenation of the pyrrole ring is crucial for the synthesis of specifically substituted derivatives. mdpi.comnih.gov The choice of brominating agent and reaction conditions plays a pivotal role in directing the position of bromination. For instance, the bromination of methyl 2-pyrrolecarboxylate with various reagents has been shown to produce a mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives. researchgate.net At room temperature and below, bromination at the 4-position is generally the dominant pathway. cdnsciencepub.com A DMSO/HBr system has also been reported as an effective and selective method for the bromination of pyrrole derivatives under mild conditions. researchgate.net

Table 1: Regioselectivity of Bromination on 2-Substituted Pyrroles

2-SubstituentBrominating AgentMajor Product(s)Reference
-COOCH3Br2, NBS, DBDMH4-bromo, 5-bromo, 4,5-dibromo researchgate.netacs.org
-CHOVarious4-bromo, 5-bromo, 4,5-dibromo researchgate.net
-CONHCH3NBS~1:1 mixture of 4-bromo and 5-bromo acs.org
-CONHiPrTBABr35-bromo (major) acs.org
VariousDMSO/HBrBromo derivatives researchgate.net

NBS: N-Bromosuccinimide, DBDMH: 1,3-dibromo-5,5-dimethylhydantoin, TBABr3: Tetrabutylammonium tribromide, DMSO: Dimethyl sulfoxide, HBr: Hydrobromic acid.

Cycloaddition and multicomponent reactions offer powerful and convergent strategies for the construction of highly substituted pyrrole rings from simple, acyclic precursors. rsc.orgbeilstein-journals.orgmdpi.combohrium.comntu.edu.sg These methods often allow for the rapid assembly of complex molecular scaffolds in a single step.

One notable approach is the [3+2] cycloaddition reaction. For example, a photocatalytic [3+2] annulation strategy using N-aryl glycinates and 2-benzylidenemalononitrile has been developed for the synthesis of polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org Another example involves a silver-catalyzed formal [3+2] cycloaddition of cyclopropanols with imines to produce a wide array of polysubstituted pyrroles. bohrium.com The Van Leusen pyrrole synthesis, a [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes, is another versatile method for preparing various pyrrole derivatives. mdpi.com

Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel, provide an efficient route to complex pyrroles. nih.govscirp.orgacs.orgsemanticscholar.orgresearchgate.net For instance, a four-component reaction of arylglyoxals, aromatic amines, dialkyl acetylenedicarboxylates, and a C-H activated compound can lead to highly functionalized pyrroles. semanticscholar.org

The synthesis of pyrroles can also be achieved through the dehydrocyanation of 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.orgresearchgate.netresearchgate.net These intermediates are typically formed via the cyclocondensation of enones with aminoacetonitrile. beilstein-journals.orgresearchgate.net Subsequent microwave-induced thermal elimination of hydrogen cyanide (HCN) from the dihydropyrrole-2-carbonitriles can furnish 2,4-disubstituted pyrroles. beilstein-journals.orgresearchgate.netresearchgate.net Alternatively, oxidation of these intermediates can lead to the formation of 3,5-disubstituted pyrrole-2-carbonitriles. beilstein-journals.orgresearchgate.net

Direct Bromination Reactions of Pyrrole Derivatives

Transformation of Functional Groups to the 2-Amine Moiety

Once the 4-bromo-1H-pyrrole ring system is established, the introduction of the 2-amino group is the next critical step. This is often accomplished by the transformation of a pre-existing functional group at the C-2 position. A common precursor for this transformation is a pyrrole-2-carbonitrile. The nitrile group can be reduced to an amine through various established methods, although specific examples directly pertaining to 4-bromo-1H-pyrrol-2-amine are not extensively detailed in the provided context. Another potential route involves the conversion of a carboxylic acid or its derivative at the C-2 position into an amine via a Curtius, Hofmann, or Schmidt rearrangement.

Reduction of Nitrile Precursors (e.g., 4-Bromo-1H-pyrrole-2-carbonitrile to this compound)

The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis and serves as a direct route to 2-aminopyrrole derivatives. The precursor, 4-Bromo-1H-pyrrole-2-carbonitrile, can be reduced to the target compound, this compound. Common and powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this purpose. numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile group. numberanalytics.com This process is typically conducted in an aprotic solvent like tetrahydrofuran (THF).

Another established method for this conversion is catalytic hydrogenation. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method is often considered a "greener" alternative to using metal hydrides.

The primary challenge in these reductions is to achieve selectivity, ensuring that the bromo substituent on the pyrrole ring is not cleaved by the reducing agent. Careful selection of reaction conditions is crucial for the successful synthesis of this compound from its nitrile precursor.

Conversion from Carboxylic Acid and Ester Derivatives

The synthesis of 2-aminopyrroles from pyrrole-2-carboxylic acid derivatives can be accomplished through classical rearrangement reactions, namely the Curtius, Schmidt, and Hofmann rearrangements. These reactions provide a pathway to convert a carboxylic acid functional group into a primary amine with the loss of one carbon atom. libretexts.org

The Curtius Rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which is then hydrolyzed to the amine. libretexts.orgnih.gov A documented example in pyrrole chemistry is the conversion of 1-benzyl-3-cyanopyrrole-2-carbonyl azide into the corresponding 2-amino-1-benzyl-3-cyanopyrrole after quenching the intermediate isocyanate with an alcohol to form a carbamate, which is subsequently cleaved. researchgate.net

The Schmidt Reaction provides a more direct route from a carboxylic acid to an amine by using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a protonated acyl azide, which rearranges to a protonated isocyanate. This intermediate is then attacked by water and decarboxylates to yield the final amine. wikipedia.org

The Hofmann Rearrangement utilizes a primary amide, which is treated with bromine and a strong base to form an isocyanate intermediate that is subsequently hydrolyzed to the amine. libretexts.org All three rearrangements converge on a common isocyanate intermediate, making them related and powerful tools for amine synthesis from carboxylic acid derivatives.

RearrangementStarting MaterialKey ReagentsIntermediateReference
CurtiusAcyl Azide (from Carboxylic Acid)Heat, then H₂OIsocyanate nih.govresearchgate.net
SchmidtCarboxylic AcidHN₃, Acid (e.g., H₂SO₄)Isocyanate wikipedia.orgorganic-chemistry.org
HofmannPrimary AmideBr₂, Base (e.g., NaOH)Isocyanate libretexts.org

Reductive Amination Strategies for Pyrrole Carbaldehydes

Reductive amination is a highly effective method for forming amines from carbonyl compounds. bohrium.com In the context of synthesizing this compound, the corresponding aldehyde, 4-Bromo-1H-pyrrole-2-carbaldehyde, serves as the key starting material. The process typically involves two stages: the formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by the reduction of the imine to the desired primary amine.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice for its mild nature and functional group tolerance. For instance, the aldehyde group in a related compound, 1-[2-(2-aminophenyl)-2-oxoethyl]-4-bromo-1H-pyrrole-2-carbaldehyde, has been successfully reduced to an alcohol using NaBH₄, demonstrating the reactivity of the formyl group on the bromo-pyrrole scaffold. semanticscholar.org

A more specialized reagent for direct reductive aminations is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). It is particularly effective because it is mild enough not to reduce the initial aldehyde but is reactive enough to reduce the intermediate iminium ion formed in situ. core.ac.uk This selectivity often leads to higher yields and cleaner reactions. A study on the reductive amination of 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde with various amines utilized NaBH(OAc)₃ in dichloroethane (DCE) to successfully synthesize the corresponding secondary amines. core.ac.uk A similar strategy could be applied to 4-Bromo-1H-pyrrole-2-carbaldehyde using ammonia (B1221849) or a protected amine equivalent to yield the target primary amine.

Pyrrole Aldehyde PrecursorReducing AgentAmine SourceSolventReference
4-(2'-thienyl)-1H-pyrrole-2-carbaldehydeSodium triacetoxyborohydrideVarious 1° and 2° aminesDichloroethane (DCE) core.ac.uk
General AldehydesSodium Borohydride / DOWEX ResinAnilinesTetrahydrofuran (THF) scielo.org.mx
1-[2-(2-aminophenyl)-2-oxoethyl]-4-bromo-1H-pyrrole-2-carbaldehydeSodium Borohydride(Reduction to alcohol shown)Ether semanticscholar.org

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Catalytic approaches and alternative energy sources like microwave irradiation are at the forefront of optimizing the synthesis of complex molecules like this compound.

Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Both metal and organocatalysis have been instrumental in developing novel routes to aminopyrroles. These methods often provide high efficiency, selectivity, and functional group tolerance under mild conditions.

Metal Catalysis: Transition metals like gold, palladium, and manganese have been successfully employed. A gold-catalyzed intermolecular ynamide amination followed by an aza-Nazarov cyclization provides an efficient pathway to various 2-aminopyrroles. organic-chemistry.org Similarly, palladium-catalyzed multicomponent reactions involving isocyanides have been developed for the synthesis of polysubstituted 3-aminopyrroles. researchgate.netsioc-journal.cnorganic-chemistry.org In some cases, Lewis acids such as Mn(OAc)₂ have been shown to effectively catalyze the formation of 2-aminopyrrole systems, improving yields in multicomponent reactions. researchgate.net

Organocatalysis: Metal-free catalytic systems are highly desirable from an environmental and economic perspective. Boron trifluoride etherate (BF₃·Et₂O), a Lewis acid, has been used to catalyze the annulation of ynamides with 2H-azirines to construct polysubstituted 2-aminopyrroles in short reaction times. acs.org In other examples, simple organic molecules like 2-aminopyridine (B139424) have been used as low-cost organocatalysts to promote the synthesis of related heterocyclic structures in aqueous media, highlighting a green chemistry approach. clockss.org

Catalyst TypeCatalyst ExampleReaction TypeYieldReference
Metal CatalysisGold (Au)Ynamide Amination/Aza-Nazarov CyclizationGood organic-chemistry.org
Metal CatalysisManganese(II) Acetate (Mn(OAc)₂)Three-Component Reaction70% researchgate.net
OrganocatalysisBoron Trifluoride Etherate (BF₃·Et₂O)Annulation of Ynamides and 2H-AzirinesGood to Excellent acs.org
Organocatalysis2-AminopyridineThree-Component CyclocondensationAppreciable clockss.org

Solvent-Free and Microwave-Assisted Synthesis

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods offer significant advantages, including reduced reaction times, enhanced yields, and minimized waste production. pensoft.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. pensoft.net The Piloty-Robinson synthesis of pyrroles, for example, has been adapted using microwave radiation, which greatly reduces the necessary reaction time and provides moderate to good yields. acs.org The Gewald reaction, used to produce 2-aminothiophenes (structurally related to aminopyrroles), is another example where microwave heating at 70°C for just 20 minutes significantly improved yields and purity compared to conventional heating methods that required 4 hours. organic-chemistry.org These examples underscore the potential of microwave-assisted synthesis for the efficient production of 2-aminopyrroles.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes environmental impact and simplifies product purification. A simple and eco-friendly method for synthesizing polyfunctionalized 2-aminopyrroles has been developed using an ethanol/water co-solvent system without any catalyst, achieving good to excellent yields. researchgate.net In other work, tetrasubstituted pyrroles have been synthesized by simply mixing enaminones and α-haloketones at room temperature under solvent-free conditions. organic-chemistry.org These approaches highlight the feasibility of producing pyrrole derivatives through more sustainable and atom-economical processes.

TechniqueReaction DetailsConditionsYieldReference
Microwave-AssistedGewald Reaction (for 2-Aminothiophenes)70°C, 20 minHigh organic-chemistry.org
Microwave-AssistedPiloty-Robinson Pyrrole SynthesisMicrowave IrradiationModerate to Good acs.org
Solvent-FreeReaction of Enaminones and α-HaloketonesRoom TemperatureNot specified organic-chemistry.org
Catalyst-FreeReaction of Vinyl Azides and α-Cyano DerivativesEthanol/WaterGood to Excellent researchgate.net

Reactivity Profiles and Derivatization Strategies of 4 Bromo 1h Pyrrol 2 Amine

Reactivity at the Pyrrole (B145914) Nitrogen (N1)

The nitrogen atom within the pyrrole ring (N1) is sp²-hybridized, and its lone pair of electrons participates in the aromatic sextet of the ring. libretexts.org This delocalization reduces the basicity and nucleophilicity of the nitrogen atom compared to an aliphatic amine. libretexts.org Consequently, reactions at N1 often require initial deprotonation to enhance its nucleophilic character.

Direct electrophilic attack on the N1 nitrogen is generally unfavorable because it would disrupt the aromaticity of the pyrrole ring. libretexts.org However, the N-H proton is acidic and can be removed by a base. researchgate.net This deprotonation is a critical first step for subsequent reactions, effectively converting the nitrogen into a potent nucleophile that can then react with various electrophiles. The acidity of the N-H proton is influenced by the substituents on the pyrrole ring. researchgate.net

Following deprotonation, the resulting pyrrolide anion readily undergoes N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents at the N1 position and are often a prerequisite for subsequent modifications of the pyrrole core, such as cross-coupling reactions where N-protection can prevent side reactions. researchgate.net

N-Alkylation: This reaction involves the treatment of the pyrrole with a base, such as sodium hydride (NaH), to generate the nucleophilic nitrogen species, which then attacks an alkylating agent. This strategy is used to install protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under various conditions but can be readily removed when needed. researchgate.net

N-Acylation: Similar to alkylation, acylation at the N1 position introduces an acyl group. This is commonly performed to protect the nitrogen, for instance, with a tert-butyloxycarbonyl (BOC) group. researchgate.net The acylation of the amino group at C2 is also a key transformation, as seen in the reaction of related bromopyrrole derivatives with amino acid esters to form amide bonds. awi.de

A summary of typical N-alkylation and N-acylation reactions on pyrrole systems is presented below.

Reaction TypeReagent(s)BaseSolventPurposeRef
N-Alkylation2,2-DiethoxyethanolNaHTHFIntermediate Synthesis
N-AlkylationEthyl iodideK₂CO₃DMFIntermediate Synthesis
N-Acylation (Protection)Boc Anhydride--Suppress Dehalogenation researchgate.net
N-Alkylation (Protection)SEM ChlorideNaHDMFSuppress Dehalogenation nih.gov

Chemical Transformations at the C4-Bromine Substituent

The bromine atom at the C4 position is a key functional handle for derivatization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 4-Bromo-1H-pyrrol-2-amine core. The electronegativity of the bromine atom facilitates the crucial oxidative addition step in these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyrrole with an organoboron compound, typically a boronic acid or ester. mdpi.com The reaction is tolerant of a wide range of functional groups and can be performed under mild conditions. researchgate.netnih.gov To prevent a common side reaction, reductive dehalogenation, protection of the pyrrole nitrogen is often employed. researchgate.net Catalyst systems such as Pd(OAc)₂/SPhos or Pd(PPh₃)₄ are effective for this transformation. mdpi.com

Heck Reaction: The Heck reaction couples the bromopyrrole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ambeed.comrsc.org This method allows for the introduction of vinyl groups onto the pyrrole ring. The reaction can be applied to various pyrrole derivatives, sometimes leading to domino reactions that form annulated products. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, coupling the bromopyrrole with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has been successfully applied to structurally similar N-substituted 4-bromo-7-azaindoles using a palladium precursor with a specialized ligand like Xantphos and a base such as Cs₂CO₃. scilit.combeilstein-journals.orgnih.gov This reaction provides a direct route to N-aryl and N-heteroaryl amines, which are important structures in medicinal chemistry. acs.org

The table below summarizes typical conditions for these cross-coupling reactions on brominated pyrrole and azaindole systems.

Reaction NameCoupling PartnerCatalyst SystemBaseSolventProduct TypeRef
Suzuki-MiyauraArylboronic acidsPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OAryl-substituted pyrrole mdpi.com
Suzuki-Miyaura2-Pyrroleboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂OPyrrolyl-indazole mdpi.com
HeckAlkenesPd(OAc)₂BaseDMFAlkenyl-substituted pyrrole rsc.orgmdpi.com
Buchwald-HartwigAmines, AmidesPd₂(dba)₃/XantphosCs₂CO₃DioxaneAmino-substituted pyrrole scilit.combeilstein-journals.org

Direct nucleophilic displacement of the bromine atom on the pyrrole ring can be challenging. Research indicates that the bromine group in certain brominated pyrrole derivatives is not easily displaced by nucleophiles. researchgate.net However, other studies report that substitution is possible under appropriate conditions. smolecule.com The bromine atom can be replaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups onto the pyrrole scaffold. smolecule.com For instance, in related brominated heterocycles, nucleophilic substitution with sodium azide (B81097) has been used to yield the corresponding azido (B1232118) derivative.

The bromine atom at the C4 position can be selectively removed and replaced with a hydrogen atom through a process known as reductive dehalogenation or debromination. This transformation can be accomplished through several methods.

One common method is catalytic hydrogenation. researchgate.net This reaction efficiently removes the bromine atom, yielding the corresponding debrominated pyrrole. Reductive dehalogenation can also occur as an undesired side reaction during Suzuki-Miyaura coupling, particularly when the pyrrole nitrogen is unprotected. researchgate.net Additionally, enzymatic reductive dehalogenation has been observed in the biosynthesis of marine bacterial pyrroles, where a debrominase enzyme removes a bromine atom to facilitate a subsequent coupling reaction. nih.gov

Chemical Transformations at the C2-Amine Substituent

The primary amine at the C2-position of the pyrrole ring is a key site for a variety of functionalization reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The C2-amine of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce a variety of substituents and build more complex molecular architectures. For instance, the reaction with a suitable acyl halide can produce N-(4-bromo-1H-pyrrol-2-yl)amides. nih.gov The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in various biologically active molecules. nih.gov

Table 1: Examples of Amidation and Related Reactions on Pyrrole Scaffolds

Reactant 1Reactant 2Product TypeReference
Pyrrole derivativeAcyl HalideN-Acylpyrrole nih.gov
4-bromo-1H-pyrrole-2-carboxylic acidAminePyrrole-2-carboxamide nih.gov
PyrrolePhenylmethanesulfonyl chlorideN-Sulfonylpyrrole mdpi.com
AmineCarbon DioxideCarbamate researchgate.netorganic-chemistry.org

Sulfonamidation, the reaction of the C2-amine with a sulfonyl chloride, yields the corresponding sulfonamide. This functional group is a well-established isostere for amides and is prevalent in many therapeutic agents. The synthesis of sulfonamides can be achieved through various methods, including metal-free photoredox catalysis. beilstein-journals.orgrsc.orgacs.org

Carbamate formation can be achieved by reacting the C2-amine with reagents like chloroformates or by direct carboxylation with carbon dioxide followed by alkylation. organic-chemistry.org Carbamates are versatile functional groups that can serve as protecting groups for amines or as key structural motifs in bioactive compounds. The reaction of amines with carbon dioxide to form carbamates is a well-studied process. researchgate.net

As a primary amine, the C2-amino group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically reversible and may require acid or base catalysis. The resulting imines can be further reduced to secondary amines or utilized as intermediates in other transformations. While specific examples with this compound are not extensively documented, this reactivity is a fundamental characteristic of primary amines. researchgate.net

The C2-amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These reactions are generally high-yielding and proceed under mild conditions. Ureas and thioureas are important classes of compounds with a broad spectrum of biological activities. The synthesis of ureas can also be achieved through reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine.

Regioselectivity and Chemoselectivity in Multi-Substituted Pyrrole Reactions

The presence of multiple substituents on the pyrrole ring of this compound introduces challenges and opportunities in terms of regioselectivity and chemoselectivity. The outcome of a reaction will depend on the nature of the reagents and reaction conditions.

The pyrrole ring itself is susceptible to electrophilic substitution, typically at the positions not already substituted (C3 and C5). The directing effect of the existing substituents plays a crucial role. The amino group at C2 is a strong activating group and would direct electrophiles to the C3 and C5 positions. The bromo group at C4 is a deactivating group but also directs to the ortho and para positions (C3 and C5). Therefore, electrophilic substitution on the pyrrole ring is expected to occur preferentially at the C5 position, and to a lesser extent at the C3 position, due to the combined directing effects of the amine and bromo substituents.

Chemoselectivity arises when a reagent can react with more than one functional group. For example, in reactions with electrophiles, there can be competition between reaction at the C2-amine (N-functionalization) and reaction on the pyrrole ring (C-functionalization). The use of protecting groups for the amine or the pyrrole nitrogen (N-H) can be employed to control the chemoselectivity of subsequent transformations. For instance, N-acylation of the C2-amine would decrease its activating effect on the ring and could alter the regioselectivity of subsequent electrophilic aromatic substitution. Similarly, substitution at the N1-position of the pyrrole ring can influence the reactivity of the other positions. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the selective functionalization of the C4-bromo position. acs.org This allows for the introduction of various aryl and alkyl groups at this position, further diversifying the range of accessible derivatives. The choice of catalyst and ligands is critical to achieve high yields and selectivity in these transformations.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1h Pyrrol 2 Amine

Quantum Mechanical Studies of Molecular Structure and Conformation

No specific studies using quantum mechanical methods to determine the optimized geometry and conformational landscape of 4-Bromo-1H-pyrrol-2-amine were identified in the available literature. Such studies would be essential to understand the molecule's three-dimensional structure and stability.

Density Functional Theory (DFT) Calculations for Geometry Optimization

There are no published DFT calculations that provide optimized bond lengths, bond angles, and dihedral angles specifically for this compound.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the this compound molecule are not available. This information would be key to predicting its chemical reactivity and electronic behavior.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies for Raman and SERS)

Computational predictions for the vibrational frequencies corresponding to Raman and Surface-Enhanced Raman Scattering (SERS) spectra of this compound have not been reported. These theoretical spectra are vital for interpreting experimental spectroscopic data.

Molecular Electrostatic Potential Surface Analysis

An analysis of the Molecular Electrostatic Potential (MEP) surface for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, is not present in the current body of scientific literature.

Studies on Intermolecular Interactions and Hydrogen Bonding

While studies on similar molecules like 4-Bromo-1H-pyrrole-2-carboxylic acid show the presence of hydrogen bonds in their crystal structures nih.gov, specific computational investigations into the nature and strength of intermolecular interactions and hydrogen bonding patterns for this compound are unavailable.

Reaction Pathway Analysis and Mechanistic Insights via Computational Modeling

No computational studies modeling the reaction pathways or elucidating the mechanisms of reactions involving this compound were found. Such research would provide valuable insights into its synthesis and chemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 1h Pyrrol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4-Bromo-1H-pyrrol-2-amine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyrrole (B145914) ring and the amine and imine groups. The electron-donating amino group (-NH₂) at the C2 position and the electron-withdrawing bromo (-Br) group at the C4 position exert significant influence on the chemical shifts of the ring protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

The expected chemical shifts are influenced by the electronic effects of the substituents. The amino group at C2 is expected to shield the adjacent protons and carbons, while the bromine at C4 will have a deshielding effect on C4 and a more complex influence on other positions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H) 8.0 - 9.0 Broad Singlet -
H3 5.8 - 6.2 Doublet JH3-H5 ≈ 1.5 - 2.5 Hz
H5 6.3 - 6.7 Doublet JH5-H3 ≈ 1.5 - 2.5 Hz

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 145 - 155
C3 95 - 105
C4 90 - 100

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A crucial cross-peak is expected between H3 and H5, confirming their through-bond connectivity on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C3-H3 and C5-H5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Expected key correlations would include:

H3 correlating with C2, C4, and C5.

H5 correlating with C3 and C4.

The N-H proton (H1) correlating with C2 and C5.

The -NH₂ protons correlating with C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show through-space correlations between the amine (-NH₂) protons and the adjacent H3 proton, helping to confirm the geometry and conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₄H₅BrN₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the protonated molecule [M+H]⁺, with two peaks of almost equal intensity separated by two mass units.

Table 3: Calculated Exact Masses for this compound Isotopologues

Ion Formula Isotope Composition Calculated Exact Mass (m/z)
[C₄H₅⁷⁹BrN₂]⁺ ⁷⁹Br 159.9636
[C₄H₅⁸¹BrN₂]⁺ ⁸¹Br 161.9616
[C₄H₆⁷⁹BrN₂]⁺ ⁷⁹Br, [M+H]⁺ 160.9714

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to produce fragment ions. The resulting fragmentation pattern provides valuable structural information. While specific experimental data is not available, a plausible fragmentation pathway can be predicted based on the molecule's structure. Common fragmentation would likely involve the loss of stable neutral molecules or radicals.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₄H₅BrN₂]⁺

Fragment Ion (m/z) Proposed Neutral Loss
144/146 NH₂
80 HBr

The fragmentation could be initiated by the cleavage of the C-Br bond or the C-NH₂ bond, or through the complex rearrangement and cleavage of the pyrrole ring itself.

Vibrational Spectroscopy (Infrared, Raman, Surface-Enhanced Raman Scattering)

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Description
N-H Stretch IR, Raman 3450 - 3250 Amine (-NH₂) and Imine (>N-H) groups, often broad
C-H Stretch IR, Raman 3150 - 3050 Aromatic C-H on the pyrrole ring
C=C Stretch IR, Raman 1600 - 1450 Pyrrole ring stretching vibrations
N-H Bend IR 1650 - 1580 Amine scissoring vibration
C-N Stretch IR 1350 - 1250 Stretching of the C-NH₂ and ring C-N bonds

Surface-Enhanced Raman Scattering (SERS) could potentially be used to obtain a significantly enhanced Raman signal for this compound by adsorbing the molecule onto a nanostructured metal surface (e.g., silver or gold). This would be particularly useful for analyzing trace amounts of the compound, although no specific SERS studies have been reported.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. If successful, the analysis would yield a detailed crystal structure. While specific crystallographic data for this compound is not available, a study on the related compound, 4-Bromo-1H-pyrrole-2-carboxylic acid, revealed a monoclinic crystal system. nih.gov Such an analysis for this compound would provide invaluable insights into its solid-state conformation and packing.

Table 1: Hypothetical Crystallographic Data Presentation for this compound

ParameterHypothetical Value
Chemical FormulaC4H5BrN2
Formula Weight161.00
Crystal System-
Space Group-
Unit Cell Dimensions (a, b, c)-
Unit Cell Angles (α, β, γ)-
Volume (V)-
Z (molecules per unit cell)-
Density (calculated)-

Note: The table above is for illustrative purposes only, as experimental data for this compound is not currently published.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods used for such purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in a liquid phase. For this compound, a reversed-phase HPLC method would likely be effective. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound between the two phases. A UV detector would be suitable for detecting the pyrrole ring system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For analysis of this compound, it might be necessary to first derivatize the amine group to increase its volatility. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, confirming its identity.

Table 2: Illustrative Chromatographic Conditions for this compound Analysis

ParameterHPLCGC-MS (Hypothetical)
Column Reversed-phase C18Capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detector UV-Vis (e.g., at 254 nm)Mass Spectrometer (e.g., Quadrupole)
Temperature AmbientTemperature programmed
Application Purity assessment, quantificationImpurity profiling, identification

Note: This table represents typical starting conditions for method development and is not based on published experimental data for this compound.

Applications and Research Utility of 4 Bromo 1h Pyrrol 2 Amine in Chemical Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

The utility of 4-Bromo-1H-pyrrol-2-amine and its close derivatives in organic synthesis is well-established. The pyrrole (B145914) ring is a fundamental component of many biologically active molecules, and substituted pyrroles are key intermediates for creating more complex structures. nih.gov The bromine atom at the C4 position and the amino group at the C2 position offer distinct reaction sites that can be selectively functionalized.

The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the C4 position, enabling the synthesis of diverse molecular libraries. The amino group at the C2 position can be readily acylated, alkylated, or used in condensation reactions to build larger, more complex molecular architectures, including fused heterocyclic systems. This dual functionality makes it a powerful tool for constructing polysubstituted pyrrole frameworks that are central to many areas of chemical research.

Application in Natural Product Synthesis and Analog Preparation

The bromopyrrole motif is a recurring structural feature in a vast number of secondary metabolites isolated from marine organisms, particularly sponges. nih.gov Consequently, this compound and related compounds are indispensable intermediates in the total synthesis of these natural products and their synthetic analogs.

One of the most prominent applications of bromopyrrole building blocks is in the synthesis of pyrrole-imidazole alkaloids (PIAs), a large family of marine natural products known for their structural complexity and significant biological activities. nih.gov Many of these alkaloids, such as oroidin (B1234803), sceptrin, and hymenidin, are characterized by a bromopyrrole carboxamide moiety linked to an amino-imidazole unit. nih.gov

Oroidin, first isolated from the sponge Agelas oroides, is considered a likely biogenetic precursor to many more complex PIAs. nih.gov Synthetic strategies toward oroidin and its derivatives frequently involve the coupling of a suitably protected bromopyrrole unit with a functionalized imidazole (B134444) precursor. The this compound scaffold provides the necessary core structure for the pyrrole portion of these molecules. Synthetic chemists can manipulate the amino group to form the characteristic amide linkage found in this class of alkaloids.

Beyond the well-known pyrrole-imidazole alkaloids, the this compound scaffold is a precursor for a broader range of complex, poly-substituted pyrrole natural products. The pyrrole nucleus is a key component in vital biological compounds such as heme, chlorophyll, and vitamin B12. researchgate.net The ability to selectively functionalize both the C4 (via the bromine) and C2 (via the amine) positions allows for the controlled assembly of highly substituted pyrroles that mimic the intricate patterns found in nature. This versatility is crucial for synthesizing not only the natural products themselves but also simplified or modified analogs designed to probe biological mechanisms or improve therapeutic properties.

Development of Novel Scaffolds in Medicinal Chemistry Research

The inherent biological relevance of the pyrrole ring has made this compound an attractive starting point for the development of new scaffolds in medicinal chemistry. smolecule.comnih.gov Its structure is embedded within numerous compounds that exhibit a wide range of pharmacological activities.

Researchers have extensively used the this compound framework to design and synthesize derivatives with specific biological targets. The pyrrole-carboxamide unit is a known pharmacophore that is crucial for binding to the active sites of various enzymes, including bacterial topoisomerases like DNA gyrase. nih.gov By modifying the substituents on the pyrrole ring and the amine, medicinal chemists can fine-tune the molecule's properties to achieve potent and selective inhibition.

For instance, hybrids of bromopyrrole alkaloids have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds were found to act as antagonists for histamine (B1213489) H1 and serotonin (B10506) 5-HT3 receptors, demonstrating the potential of this scaffold in modulating receptor activity. The table below summarizes selected examples of biological activities reported for derivatives based on the bromopyrrole scaffold.

Derivative ClassBiological Target/ActivityKey Findings
Bromopyrrole-Aroyl Hydrazone HybridsAnti-inflammatory; Histamine H1 & 5-HT3 Receptor AntagonismActive hybrids demonstrated potent anti-inflammatory effects, with the most active compounds showing IC50 values in the micromolar range for H1 and 5-HT3 receptor antagonism.
Halogen-substituted Pyrrole-2-carboxamidesBacterial DNA Gyrase B InhibitionAnalogs were developed as nanomolar inhibitors of bacterial DNA gyrase B, showcasing the scaffold's utility in creating potent anti-infectives. nih.gov
2-Aminopyrrole DerivativesMetallo-β-lactamase (MBL) InhibitionA structure-activity relationship study revealed that the core pyrrole structure with specific substituents is crucial for potent inhibition of various MBL subclasses. nih.gov

The functional handles on this compound make it an ideal template for generating compound libraries to explore structure-activity relationships (SAR). By systematically varying the substituents at different positions of the pyrrole ring, researchers can identify the key molecular features responsible for a desired biological effect.

For example, an SAR study on a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group and the N-benzyl side chain on the pyrrole are important for inhibitory potency against metallo-β-lactamases (MBLs). nih.gov Similarly, in the development of DNA gyrase inhibitors, varying the halogen substitution pattern on the pyrrole moiety was a key strategy to design more polar analogs with improved physical properties while retaining on-target activity. nih.gov These SAR studies are crucial for optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic profiles, and ultimately advancing them through the drug discovery pipeline.

Despite a comprehensive search for information regarding the applications of "this compound" in material science and optoelectronics, no specific research findings or data detailing its direct use in these fields could be located. The available scientific literature broadly discusses the potential of pyrrole derivatives in the development of conducting polymers and materials for electronic and optoelectronic applications. However, specific studies focusing on the polymerization of this compound or its incorporation into materials for devices like organic light-emitting diodes (OLEDs) or solar cells are not present in the public domain.

Pyrrole and its derivatives are well-established building blocks for a variety of functional materials due to the electron-rich nature of the pyrrole ring, which facilitates the formation of extended π-conjugated systems. rsc.org These conjugated systems are a prerequisite for electrical conductivity and desirable optical properties in organic materials. Theoretical studies on various substituted oligopyrroles suggest that their electronic and optical characteristics can be tuned by modifying the substituents on the pyrrole ring, indicating the potential for designing materials with specific functionalities for optoelectronic applications. researchgate.net

The presence of a bromine atom and an amine group on the pyrrole ring of this compound suggests that it could, in principle, serve as a versatile monomer. The bromine atom can be utilized for cross-coupling reactions to form larger conjugated structures, a common strategy in the synthesis of materials for organic electronics. The amine group could influence the electronic properties of the resulting material and its processing characteristics.

While research has been conducted on various bromo- and amino-substituted pyrroles and their corresponding polymers, the specific compound of interest, this compound, has not been the subject of detailed investigation in the context of material science and optoelectronics, based on the available search results. Therefore, no data tables with specific performance metrics or detailed research findings on its applications in these areas can be provided.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry. lucp.net Traditional methods for producing brominated aminopyrroles can involve harsh conditions or multi-step processes with limited efficiency. rgmcet.edu.inrsc.org Modern synthetic chemistry is increasingly focused on "green" and sustainable practices that offer high yields while minimizing waste and the use of hazardous reagents. lucp.netresearchgate.net

Future efforts will likely focus on refining and adapting modern synthetic strategies for the targeted production of 4-Bromo-1H-pyrrol-2-amine. One of the most prominent and versatile methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.innih.gov Recent advancements have adapted this reaction to use environmentally benign catalysts and solvents, such as water, or even catalyst-free conditions. nih.govnih.gov For instance, multi-component, one-pot cascade reactions are being developed to construct complex 2-aminopyrrole derivatives in a single step from simple starting materials, often using eco-friendly solvents like ethanol. ynu.edu.cn

Another area of development is the regioselective bromination of the pyrrole (B145914) ring. Achieving precise control over the position of bromine atom installation is critical. Methods using reagents like tetrabutylammonium (B224687) tribromide (TBABr3) have shown promise in controlling bromination patterns on pyrrole carboxamides, a strategy that could be adapted for aminopyrrole precursors. acs.org

MethodTraditional ApproachModern / Sustainable ApproachKey Advantages of Modern Approach
Pyrrole Ring Formation Paal-Knorr synthesis with harsh acid catalysts and prolonged heating. rgmcet.edu.inPaal-Knorr synthesis using green catalysts (e.g., Vitamin B1, saccharin, silica (B1680970) sulfuric acid) or catalyst-free in water. rgmcet.edu.innih.govMilder reaction conditions, catalyst reusability, reduced solvent use, higher efficiency. researchgate.netnih.gov
Amination Multi-step sequences to introduce the amino group.One-pot, multi-component reactions combining amine sources directly. ynu.edu.cnacs.orgIncreased atom economy, reduced number of steps, simplified purification. ynu.edu.cn
Bromination Use of elemental bromine (Br2), which can lead to over-bromination and side products. researchgate.netMild brominating agents like N-bromosuccinimide (NBS) or TBABr3 for controlled, regioselective bromination. rsc.orgacs.orgHigher selectivity, improved safety, milder conditions. acs.org

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. researchgate.netresearchgate.net These reactions, often part of the "click chemistry" paradigm, are invaluable for labeling and tracking biomolecules in real-time. The structure of this compound contains functional groups that could potentially be harnessed for such applications.

The primary amine group is a key handle for bioconjugation. It can be modified to participate in various bio-orthogonal reactions. For example, it could be converted into an azide (B81097), which is a cornerstone functional group for the highly popular copper-catalyzed or strain-promoted azide-alkyne cycloaddition "click" reactions. mdpi.com

Furthermore, the pyrrole ring itself is being explored in novel bio-orthogonal transformations. Recent research has demonstrated a light-promoted reaction that synthesizes polysubstituted pyrroles in situ for biological imaging, highlighting the utility of the pyrrole core in developing new bio-orthogonal tools. researchgate.netresearchgate.net While specific applications for this compound have not yet been detailed, its structure makes it an intriguing candidate for development as a bio-orthogonal probe, where the bromine atom could be used for further functionalization or to modulate the electronic properties of the system.

Potential ReactionReactive Handle on MoietyPartner ReagentApplication
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Amine group (converted to Azide)Cyclooctynes (e.g., DIBO, BCN)Covalent labeling of biomolecules.
Staudinger Ligation Amine group (converted to Azide)PhosphinesForming stable amide bonds in biological media.
Inverse-Electron-Demand Diels-Alder (iEDDA) Pyrrole ring (as dienophile)TetrazinesRapid and selective bio-conjugation. units.it
Photo-Click Chemistry Pyrrole ring (as part of a photosensitive precursor)AlkenesLight-triggered labeling and imaging. nih.gov

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is a powerful tool for accelerating drug discovery and materials science. Techniques like Density Functional Theory (DFT) allow researchers to predict the chemical properties and reactivity of molecules before they are synthesized. researchgate.net For this compound, computational modeling can predict its three-dimensional structure, electronic properties (such as the HOMO-LUMO gap), and reactivity sites, providing crucial insights for designing new synthetic reactions or predicting its binding behavior with biological targets. researchgate.netacs.org

Computational MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure and reactivity. acs.orgHOMO/LUMO energies, electrostatic potential maps, preferred sites for electrophilic/nucleophilic attack. researchgate.net
Molecular Docking Simulating the binding of the compound to a protein active site.Binding affinity (scoring), identification of key interactions (e.g., hydrogen bonds), optimal binding pose. researchgate.net
Molecular Dynamics (MD) Simulation Simulating the movement of the compound-protein complex over time.Stability of the binding pose, conformational changes, calculation of binding free energy. researchgate.net
Generative AI Models (e.g., BRNN) De novo design of new derivatives based on the aminopyrrole scaffold. frontiersin.orgnih.govNovel chemical structures with predicted high activity and drug-like properties.

Integration in High-Throughput Screening Libraries for Biological Probe Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a specific biological activity. nih.govumd.edu Small, functionalized heterocyclic molecules like this compound are ideal candidates for inclusion in HTS libraries due to their drug-like properties and the chemical handles available for creating diversity. nih.gov

The pyrrole scaffold is found in numerous biologically active compounds, including H+,K+-ATPase inhibitors and kinase inhibitors. nih.govmdpi.com By incorporating this compound and its simple derivatives into large chemical libraries, researchers can screen for previously unknown biological activities against a wide array of targets, from enzymes to cellular receptors. The bromine atom is particularly useful in this context, as it not only influences the biological activity but also serves as a convenient point for chemical modification to optimize any initial hits. This approach has successfully identified potent and selective inhibitors from libraries containing other heterocyclic cores. researchgate.net The discovery of bromopyrrole alkaloids with diverse bioactivities from natural sources like marine sponges further underscores the potential of this chemical class in drug discovery. researchgate.netacs.org

Screening StageDescriptionRole of this compound
Library Design & Synthesis Creation of a diverse collection of chemical compounds for screening.The core scaffold is functionalized to create a small, focused library of derivatives.
Primary HTS Assay Rapid, automated testing of the entire library against a biological target.The aminopyrrole derivatives are tested; active compounds ("hits") are identified.
Hit Confirmation & Validation Re-testing of initial hits to confirm activity and rule out false positives.Confirmed hits containing the this compound scaffold are prioritized.
Hit-to-Lead Optimization Chemical modification of the validated hit to improve potency, selectivity, and drug-like properties.The bromine and amine groups serve as handles for systematic chemical modification (Structure-Activity Relationship studies).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1H-pyrrol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves bromination of pyrrole derivatives or functionalization of pre-brominated precursors. Key parameters include temperature control (to avoid over-bromination) and catalyst selection (e.g., N-bromosuccinimide in acidic conditions). Purity optimization requires post-synthesis purification via column chromatography or recrystallization, validated by HPLC (≥97% purity as per technical specifications in ).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify bromine-induced deshielding effects and amine proton signals (δ ~5-6 ppm for pyrrole protons; δ ~3-4 ppm for NH2_2 groups) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement, referencing monoclinic systems (e.g., space group P21/c with β angles ~93°, as seen in structurally related brominated pyrroles in ).

Q. What are common impurities in this compound synthesis, and how are they identified?

  • Methodology : Byproducts may include di-brominated isomers or deaminated derivatives. LC-MS and GC-MS are critical for detecting low-concentration impurities. Cross-reference with computational fragmentation patterns (e.g., using PubChem data in ) to confirm identities.

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalizing this compound be addressed?

  • Methodology : The bromine atom at the 4-position directs electrophilic substitution to the 5-position due to its electron-withdrawing effect. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with ligands tailored for steric control. Monitor regioselectivity via 1H^1H-NMR and compare with DFT-calculated reaction pathways .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodology : Discrepancies (e.g., bond-length variations in X-ray vs. computational models) may arise from crystal packing effects or dynamic motion in solution. Use temperature-dependent NMR to probe conformational flexibility and refine crystallographic models with SHELXL’s TWIN/BASF commands ( ). Replicate experiments under controlled humidity/temperature to isolate environmental impacts.

Q. What computational strategies are effective in predicting the reactivity of this compound in complex reaction systems?

  • Methodology : Combine molecular docking (for biological studies) and density functional theory (DFT) for electronic structure analysis. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites or simulate transition states in cross-coupling reactions. Validate predictions with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Methodological Notes

  • Structural Refinement : Always cross-validate crystallographic data (e.g., a = 16.0028 Å, β = 93.199° from ) with spectroscopic results to ensure accuracy .
  • Purity Standards : Technical-grade compounds (≥96.5% purity, ) are suitable for exploratory synthesis, but pharmacological studies require higher grades (≥99%, validated by COA/SDS).
  • Data Reproducibility : Document reaction conditions (solvent, catalyst loading, etc.) in detail, as minor variations can significantly impact bromine’s reactivity in this scaffold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.